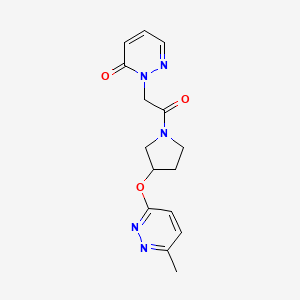

2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a unique organic compound that incorporates a pyridazinone core linked to pyrrolidine and pyridazine moieties

Properties

IUPAC Name |

2-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-11-4-5-13(18-17-11)23-12-6-8-19(9-12)15(22)10-20-14(21)3-2-7-16-20/h2-5,7,12H,6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGMRFQANMFNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one often involves multi-step organic reactions:

Step 1:

Step 2: This intermediate is then coupled with a pyrrolidine derivative through nucleophilic substitution or other suitable reactions.

Step 3: The resulting intermediate undergoes further modifications, often through oxidation and coupling reactions to introduce the 2-oxoethyl chain and additional pyridazinone rings.

Industrial Production Methods

Scaling up for industrial production may involve:

High-efficiency Catalysis: Using catalysts to streamline the reaction steps.

Continuous Flow Chemistry: Employing continuous reactors to increase yield and efficiency.

Green Chemistry Principles: Reducing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidinyl ether group serves as a site for nucleophilic substitution. For example:

-

Ether Cleavage : Under acidic conditions, the oxygen in the pyrrolidinyl ether may participate in SN1 or SN2 reactions. In analogs, similar structures undergo hydrolysis to yield hydroxylated intermediates .

-

Alkylation/Dealkylation : The methyl group on the pyridazine ring (6-methylpyridazin-3-yl) can undergo demethylation via nucleophilic attack, forming hydroxyl derivatives.

Oxidation and Reduction

The ketone group (2-oxoethyl) is redox-active:

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the ketone to a secondary alcohol. This modification enhances solubility and alters biological activity.

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the ketone to a carboxylic acid, though this is less common due to competing ring oxidation.

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of aromatic rings:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | ~75% | |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos | Aminated pyridazinone | ~65% |

These reactions modify the pyridazinone rings, enabling the introduction of pharmacophores for drug discovery .

Cyclization and Ring Formation

The compound’s structure facilitates intramolecular cyclization:

-

Pyrazoline Formation : Reaction with hydrazines forms fused pyrazoline rings via cyclocondensation, a key step in synthesizing bioactive analogs .

-

Lactamization : Under basic conditions, the ketone and amine groups cyclize to form γ-lactams, observed in related pyrrolidine derivatives .

Hydrolysis and Solvolysis

-

Ester Hydrolysis : The oxoethyl group hydrolyzes in aqueous acid/base to form carboxylic acids, altering polarity and reactivity.

-

Ether Solvolysis : In polar aprotic solvents (e.g., DMF), the pyrrolidinyl ether undergoes cleavage to regenerate hydroxyl intermediates .

Complexation and Chelation

The pyridazinone nitrogen atoms act as ligands for metal ions:

-

Coordination with Zn²⁺/Cu²⁺ : Forms stable complexes, enhancing catalytic activity in oxidation reactions .

Functional Group Interconversion

Scientific Research Applications

Research indicates that the compound exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic effects against various diseases.

Enzyme Inhibition Studies

Molecular docking studies have shown that this compound can effectively bind to specific enzyme targets, suggesting its potential as an inhibitor. For instance, studies focusing on α-glucosidase inhibition have revealed promising IC50 values, indicating effective enzyme activity modulation .

Pharmacological Potential

The compound's structure suggests a potential role in drug development, particularly in the treatment of conditions such as diabetes and cancer.

Cancer Research

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HL-60 (leukemia) cells. The mechanism of action appears to involve apoptosis induction and disruption of cellular proliferation pathways .

Diabetes Management

The ability of the compound to inhibit α-glucosidase positions it as a candidate for diabetes management drugs. By slowing carbohydrate absorption in the intestines, it may help regulate blood sugar levels post-meal .

Molecular Docking Studies

Molecular docking simulations have been extensively employed to predict the binding affinity of this compound with various biological targets. The results indicate strong interactions with active sites of enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents.

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various methods, often involving multi-step processes that yield derivatives with enhanced biological properties. These derivatives are being actively explored for their pharmacological activities.

Case Study 1: Inhibition of α-Glucosidase

In a study conducted by Dinparast et al., several synthesized derivatives were evaluated for their α-glucosidase inhibitory potential using molecular docking techniques. The most potent compounds exhibited IC50 values ranging from 60.7 to 168.4 μM, highlighting their potential as therapeutic agents for managing type 2 diabetes .

Case Study 2: Anticancer Activity

Research by Mohammadi et al. demonstrated the anticancer properties of pyrrole derivatives related to the target compound. These derivatives showed significant cytotoxicity against MCF7 cells with mechanisms involving apoptosis induction confirmed through Hoechst staining assays .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.

Receptor Binding: Interacts with cellular receptors, triggering or blocking specific pathways.

Protein Modification: Can covalently modify proteins, altering their function and stability.

Comparison with Similar Compounds

Unique Features

Structural Complexity: The combination of pyridazinone and pyrrolidine rings gives it a unique set of chemical properties.

Versatility: Capable of undergoing a wide range of chemical reactions.

Similar Compounds

2-pyridazinone derivatives: Often used in medicinal chemistry for their pharmacological activities.

Pyrrolidine-based compounds: Commonly found in drug molecules and natural products.

Pyridazine analogs: Utilized in the development of agrochemicals and pharmaceuticals for their diverse biological activities.

This broad analysis showcases the compound's versatility and wide array of applications, highlighting its potential in advancing various fields of scientific research

Biological Activity

The compound 2-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that incorporates multiple functional groups, making it a subject of interest in pharmacological research. This article explores its biological activities, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

Molecular Formula: C15H17N5O3

IUPAC Name: 2-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one

CAS Number: 2034247-33-9

The compound features a pyridazinone core linked to both pyrrolidine and pyridazine moieties, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Anticancer Activity : Pyridazinone derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated high activity against leukemia and breast cancer cells with GI50 values below 2 µM .

- Antimicrobial Properties : Several studies highlight the antibacterial and antifungal activities of pyridazinones. These compounds have been effective against a range of microbial infections, suggesting potential applications in treating infectious diseases .

- Anti-inflammatory Effects : The presence of the pyridazinone structure is associated with anti-inflammatory properties, making these compounds candidates for developing analgesic agents .

- Neuroprotective Effects : Some derivatives have shown promise in inhibiting acetylcholinesterase, indicating potential use in treating neurodegenerative disorders such as Alzheimer's disease .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

- Cell Cycle Interference : Similar compounds have been reported to interfere with cell cycle progression in cancer cells, leading to apoptosis .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : A suitable precursor is functionalized to introduce the methanone group.

- Attachment of the Pyridazine Ring : This is achieved through nucleophilic substitution using halogenated derivatives.

- Coupling Reactions : The ethoxypyridine group is attached via coupling reactions under palladium catalysis .

Case Study 1: Anticancer Activity

In a study focusing on pyridazinone derivatives, compound 39 was identified as having an IC50 value of 0.091 mM against various cancer cell lines, highlighting the potential for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Research has demonstrated that certain pyridazinones exhibit potent antimicrobial activity, with some derivatives showing effectiveness against resistant strains of bacteria and fungi .

Case Study 3: Neuroprotective Potential

A series of studies indicated that pyridazinone derivatives could inhibit acetylcholinesterase and butyrylcholinesterase, which are critical targets for neuroprotective drugs .

Comparative Analysis

| Biological Activity | Similar Compounds | Observed Effects |

|---|---|---|

| Anticancer | Pyridazinones (e.g., compound 40) | High cytotoxicity against cancer cells |

| Antimicrobial | Various pyridazine derivatives | Effective against bacterial/fungal strains |

| Anti-inflammatory | Pyridazine-based analgesics | Reduced inflammation in animal models |

| Neuroprotective | Acetylcholinesterase inhibitors | Improved cognitive function in models |

Q & A

Q. Table 1. Comparative Bioactivity of Pyridazinone Derivatives

| Compound | Target (IC₅₀) | Selectivity Index (vs. Off-Target) |

|---|---|---|

| Parent | PDE4B: 150 nM | 12.5 (vs. CDK2) |

| Analog A | PDE4B: 90 nM | 25.0 (vs. CDK2) |

Q. Table 2. Synthetic Optimization via DoE

| Factor | Range Tested | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temp. | 60–100°C | 80°C | +22% yield |

| Catalyst | 0.5–2 mol% | 1.2 mol% | -8% byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.